molecular formula C18H15NO2 B13953232 5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole

5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole

Cat. No.: B13953232
M. Wt: 277.3 g/mol
InChI Key: HKAKEDBFTNPNJB-UHFFFAOYSA-N
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Description

5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-methyl-oxazole: Another oxazole derivative with similar chemical properties.

    9-Methyl-9h-xanthene: A related compound with a xanthene core structure.

Uniqueness

5-Methyl-2-(9-methyl-9h-xanthen-9-yl)-oxazole is unique due to its specific combination of the oxazole and xanthene structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

5-methyl-2-(9-methylxanthen-9-yl)-1,3-oxazole

InChI

InChI=1S/C18H15NO2/c1-12-11-19-17(20-12)18(2)13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)18/h3-11H,1-2H3

InChI Key

HKAKEDBFTNPNJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C

Origin of Product

United States

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